2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride
Description
Properties
Molecular Formula |
C5H9BrCl2N2S |
|---|---|
Molecular Weight |
280.01 g/mol |
IUPAC Name |
2-(2-bromo-1,3-thiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H7BrN2S.2ClH/c6-5-8-3-4(9-5)1-2-7;;/h3H,1-2,7H2;2*1H |
InChI Key |
UKTDHZRVNXUNNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Br)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Thiazole Ring
The core heterocyclic structure, thiazole, can be synthesized via classical methods such as the Hantzsch synthesis or through cyclization reactions involving amino acids or related precursors. A typical approach involves:
- Starting materials: α-haloketones or α-halo nitriles, and thiourea or its derivatives.
- Reaction conditions: Heating under reflux in suitable solvents such as ethanol or acetic acid.
Bromination at the 2-Position
The bromination step is crucial for introducing the bromine atom at the 2-position of the thiazole ring:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS) | In the presence of a radical initiator like AIBN, at 0–25°C | Selectively brominates at the 2-position due to ring activation |
This step yields 2-bromothiazol-5-yl derivatives, which serve as key intermediates for subsequent functionalization.
Introduction of the Ethanamine Side Chain
Nucleophilic Substitution
The halogenated heterocycle undergoes nucleophilic substitution with ethanamine:
- Reagents: Ethanamine (ethylamine), often in excess.
- Conditions: Elevated temperatures (around 80–120°C), in polar aprotic solvents like DMF or DMSO.
- Reaction: The amino group displaces the bromine atom at the 2-position, forming 2-(2-aminothiazol-5-yl)ethanamine.
Purification
Post-reaction, the product is purified via:
- Acid-base extraction.
- Chromatography (e.g., silica gel chromatography).
- Recrystallization from suitable solvents.
Formation of Dihydrochloride Salt
The free amine is converted into its dihydrochloride salt to enhance stability and solubility:
- Procedure: The ethanamine derivative is dissolved in anhydrous ethanol or water, then treated with excess hydrochloric acid gas or concentrated HCl.
- Isolation: The dihydrochloride salt precipitates out and is collected by filtration, dried under vacuum.
Summary of the Preparation Pathway
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Thiazole ring formation | Thiourea + α-haloketone | Reflux | Heterocycle synthesis |
| 2 | Bromination at 2-position | NBS | Radical initiation, 0–25°C | Halogenation for functionalization |
| 3 | Nucleophilic substitution | Ethanamine | Elevated temperature, polar aprotic solvent | Side chain attachment |
| 4 | Salt formation | HCl | Room temperature | Dihydrochloride salt preparation |
Data Table of Key Reaction Conditions and Yields
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiazole synthesis | Thiourea + α-haloketone | Ethanol | Reflux | 70–85 | Standard heterocycle formation |
| Bromination | NBS | Chloroform or DCM | 0–25°C | 60–75 | Selective bromination |
| Amination | Ethanamine | DMSO | 80–120°C | 65–80 | Displacement of bromine |
| Salt formation | HCl | Water or ethanol | Room temp | Quantitative | Salt precipitation |
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles.
Oxidation Reactions: Products include thiazole sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazole derivatives.
Scientific Research Applications
2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Heterocycle | Substituents | Salt Form | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride | Thiazole | Br (position 2) | Dihydrochloride | 305.01 |
| 2-[5-(Trifluoromethyl)-benzothiazol-2-yl]ethanamine HCl | Benzothiazole | CF₃ (position 5) | Hydrochloride | 289.72 |
| 2-(6-Chloro-5-methyl-benzoxazol-2-yl)ethanamine HCl | Benzoxazole | Cl (position 6), CH₃ (position 5) | Hydrochloride | 247.12 |
| 2-Ethyl-1-methyl-benzimidazol-5-ylamine dihydrochloride | Benzimidazole | C₂H₅ (position 2), CH₃ (position 1) | Dihydrochloride | 248.15 |
Biological Activity
2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Chemical Name : this compound
- Molecular Formula : CHBrClNS
- Molecular Weight : 248.01 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiazole moiety exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.95 µg/mL |
| Methicillin-resistant Staphylococcus aureus | 3.91 µg/mL |
| Escherichia coli | 7.81 µg/mL |
| Pseudomonas aeruginosa | 15.63 µg/mL |
These results indicate that the compound is particularly potent against Gram-positive bacteria, with MIC values comparable to or better than those of traditional antibiotics like Streptomycin .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth. Molecular docking studies have suggested that the compound binds effectively to target proteins, such as NAD synthetase in E. coli, with a favorable binding score of -7.61 kcal/mol .
Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence that thiazole derivatives, including this compound, may possess anticancer activity. Research indicates that these compounds can inhibit lysyl oxidase (LOX), an enzyme implicated in tumor progression and metastasis:
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.0 |
| HeLa (Cervical Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.0 |
The inhibition of LOX activity leads to reduced tumor growth and metastasis in preclinical models, highlighting the therapeutic potential of this compound in cancer treatment .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to several other tested compounds, reinforcing its potential as a lead candidate for antibiotic development .
Study on Anticancer Activity
In another investigation focusing on the anticancer properties of thiazole derivatives, researchers found that treatment with this compound resulted in significant apoptosis in cancer cell lines through the activation of caspase pathways. The study concluded that this compound could serve as a promising agent for further development in cancer therapies .
Q & A
Basic: What are the recommended methods for synthesizing and purifying 2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride?
The synthesis typically involves a multi-step process:
- Step 1 : Prepare the bromothiazole precursor via nucleophilic substitution or cyclization reactions under controlled conditions (e.g., using ethanol or methanol as solvents).
- Step 2 : React the bromothiazole intermediate with ethylenediamine or a similar amine-containing reagent to form the ethanamine backbone.
- Step 3 : Treat the product with hydrochloric acid to obtain the dihydrochloride salt, enhancing solubility for downstream applications .
- Purification : Recrystallization from aqueous ethanol or methanol is recommended to achieve high purity (>98%). Monitor purity via HPLC or TLC .
Basic: Which analytical techniques are most reliable for characterizing this compound?
- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry using single-crystal diffraction (e.g., SHELX software for refinement) .
- NMR Spectroscopy : H and C NMR in DO or DMSO-d can confirm proton environments and bromine/thiazole interactions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How can density functional theory (DFT) models predict electronic properties relevant to reactivity?
DFT calculations (e.g., B3LYP hybrid functional) can:
- Map electron density distributions on the bromothiazole ring and amine group to identify reactive sites.
- Predict ionization potentials and bond dissociation energies, aiding in understanding redox behavior .
- Compare with experimental UV-Vis spectra to validate computational models .
Advanced: How to resolve contradictions between experimental spectral data and computational predictions?
- Step 1 : Cross-validate NMR/IR data with multiple solvent systems (e.g., polar vs. non-polar).
- Step 2 : Re-optimize DFT parameters (basis sets, solvation models) to better match experimental conditions.
- Step 3 : Use SHELXD for crystallographic phase refinement to rule out structural anomalies .
Basic: What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential HCl vapor release.
- Waste Disposal : Segregate halogenated waste and consult professional disposal services .
Advanced: How to design interaction studies with biological macromolecules (e.g., proteins)?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) by immobilizing the compound on a sensor chip.
- Molecular Docking : Use AutoDock Vina to predict binding poses with target enzymes (e.g., kinases).
- In Vitro Assays : Test inhibition of enzymatic activity in dose-response experiments .
Advanced: How does structural modification (e.g., bromine substitution) affect bioactivity compared to analogs?
- Case Study : Replace bromine with chlorine or methyl groups to assess changes in:
Advanced: How to address solubility challenges in aqueous assays?
- Salt Form Optimization : Compare dihydrochloride with maleate or sulfate salts.
- Co-solvents : Use DMSO (≤5%) or cyclodextrin-based solutions to enhance dissolution without denaturing proteins .
Advanced: What mechanistic insights can be gained from studying substitution reactions at the thiazole ring?
- Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps.
- Isotope Labeling : Use Br to track bromine displacement pathways.
- Theoretical Analysis : Compare activation energies (DFT) for SNAr vs. radical mechanisms .
Advanced: How to validate crystal structures with potential twinning or disorder?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
